(2Z,4E)-2,4-Decadienal
CAS No.: 5910-88-3
Cat. No.: VC17970449
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5910-88-3 |
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Molecular Formula | C10H16O |
Molecular Weight | 152.23 g/mol |
IUPAC Name | (2Z,4E)-deca-2,4-dienal |
Standard InChI | InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h6-10H,2-5H2,1H3/b7-6+,9-8- |
Standard InChI Key | JZQKTMZYLHNFPL-MUIOLIGRSA-N |
Isomeric SMILES | CCCCC/C=C/C=C\C=O |
Canonical SMILES | CCCCCC=CC=CC=O |
Introduction
Structural Characteristics and Isomerism
Molecular Configuration
(2Z,4E)-2,4-Decadienal is an unsaturated aldehyde with the IUPAC name (2Z,4E)-deca-2,4-dienal. Its structure features a decenyl chain terminating in an aldehyde group (-CHO), with double bonds at positions 2 and 4. The Z configuration at C2 and E configuration at C4 create a conjugated system that significantly impacts its reactivity and physical properties .
Key structural identifiers:
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SMILES: CCCCC/C=C\C=C/C=O
Isomeric Variants
The positional and geometric isomerism of 2,4-decadienal results in distinct compounds with varying chemical and sensory profiles:
The (2Z,4E) isomer is less common in nature compared to its (E,E) and (E,Z) counterparts, which are frequently detected in thermally processed foods .
Synthesis and Natural Occurrence
Industrial Synthesis
(2Z,4E)-2,4-Decadienal is synthesized via controlled oxidation of polyunsaturated fatty acids (PUFAs) or through cross-aldol condensation reactions. For example:
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Lipid Oxidation: Autoxidation of linoleic acid (C18:2) generates hydroperoxides, which decompose to form (2Z,4E)-2,4-decadienal among other volatiles .
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Chemical Synthesis: A two-step process involving the Grignard reaction of octanal with propargyl alcohol, followed by partial hydrogenation to achieve the Z,E configuration .
Natural Sources
This compound is a minor constituent in:
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Fried and roasted foods: Formed during the thermal degradation of cooking oils .
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Plant tissues: Detected in trace amounts in cucumbers and melons, contributing to their green, fatty notes .
Physicochemical Properties
Basic Properties
Property | Value | Method/Reference |
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Molecular Weight | 152.23 g/mol | Calculated |
Boiling Point | 85–90°C (at 0.1 mmHg) | Estimated |
Solubility in Water | Practically insoluble | Experimental |
LogP (Octanol-Water) | 3.78 | Predicted |
Spectroscopic Data
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GC-MS: Major fragments at m/z 152 (M⁺), 123 (M⁺ – CHO), and 81 (C₅H₅O⁺) .
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IR: Strong absorption bands at 1,720 cm⁻¹ (C=O stretch) and 970 cm⁻¹ (trans C-H bend) .
Applications and Functional Roles
Flavor and Fragrance Industry
(2Z,4E)-2,4-Decadienal is recognized by the Flavor and Extract Manufacturers Association (FEMA No. 3135) as a flavoring agent. It imparts:
Biological Significance
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Antimicrobial Activity: Preliminary studies suggest inhibitory effects against E. coli and S. aureus at concentrations >500 ppm .
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Lipid Peroxidation Marker: Elevated levels in oxidized oils correlate with rancidity development .
Analytical Methods for Detection
Gas Chromatography-Mass Spectrometry (GC-MS)
The primary method for quantifying (2Z,4E)-2,4-Decadienal in complex matrices:
Challenges in Isomer Differentiation
Distinguishing (2Z,4E)- from (2E,4Z)- isomers requires chiral columns or derivatization with dimethyl disulfide to stabilize double-bond geometry .
Parameter | Description |
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Skin Irritation | Mild irritant (Category 4, GHS) |
Environmental Fate | Readily biodegradable (OECD 301F) |
Regulatory Status
Future Research Directions
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